

Technical Support Center: Thermal Stability of Strontium Thiosulphate

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Compound of Interest

Compound Name: *Strontium thiosulphate*

Cat. No.: *B079881*

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This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the effect of temperature on the stability of **strontium thiosulphate**. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to assist in experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected thermal decomposition behavior of **strontium thiosulphate** pentahydrate in air?

A1: **Strontium thiosulphate** pentahydrate ($\text{SrS}_2\text{O}_3 \cdot 5\text{H}_2\text{O}$) undergoes a two-stage decomposition in the presence of air. Initially, it loses four of its five water molecules of hydration at approximately 100°C . The complete decomposition of the anhydrous salt occurs at around 225°C , yielding elemental sulfur (S) and strontium sulfate (SrSO_4) as the final products.

[\[1\]](#)[\[2\]](#)

Q2: What are the decomposition products of **strontium thiosulphate** in an inert atmosphere (e.g., nitrogen or argon)?

A2: The exact decomposition pathway of **strontium thiosulphate** in an inert atmosphere is not definitively documented in readily available literature. However, based on the thermal behavior of other metal thiosulphates and related sulfur compounds, a disproportionation reaction is likely to occur. This would involve the formation of strontium sulfite (SrSO_3) and strontium

sulfide (SrS). At higher temperatures, strontium sulfite may further decompose. It is important to note that without specific experimental data, this remains a theoretical pathway.

Q3: What are the key experimental parameters to control during the thermogravimetric analysis (TGA) of **strontium thiosulphate**?

A3: To obtain accurate and reproducible TGA data for **strontium thiosulphate**, it is crucial to control the following parameters:

- **Heating Rate:** A slower heating rate (e.g., 5-10°C/min) generally provides better resolution of decomposition steps.
- **Atmosphere:** The composition of the purge gas (e.g., air, nitrogen, argon) will significantly influence the decomposition products. Ensure a consistent flow rate throughout the experiment.
- **Sample Preparation:** Use a small, uniform sample size and ensure it is evenly distributed in the TGA pan.
- **Crucible Type:** An inert crucible material, such as alumina or platinum, should be used.

Q4: How can I interpret the data from a Differential Scanning Calorimetry (DSC) analysis of **strontium thiosulphate**?

A4: A DSC thermogram will show endothermic and exothermic peaks corresponding to thermal events. For **strontium thiosulphate** pentahydrate, you would expect to see:

- An endothermic peak corresponding to the dehydration (loss of water molecules).
- An endothermic or exothermic peak (depending on the atmosphere) corresponding to the decomposition of the anhydrous salt.
- In some cases, phase transitions within the material may also appear as small endothermic or exothermic peaks.

Data Presentation

Due to the limited availability of specific TGA/DSC data for **strontium thiosulphate** pentahydrate in the searched literature, the following table presents the key thermal events based on available descriptions. For illustrative purposes, a typical decomposition profile for a related compound, sodium thiosulphate pentahydrate, is often characterized by multiple dehydration steps followed by decomposition.

Thermal Event	Temperature (°C)	Atmosphere	Products	Data Source
Dehydration	~100	Air	$\text{SrS}_2\text{O}_3 \cdot \text{H}_2\text{O} + 4\text{H}_2\text{O}$	[1][2]
Decomposition	~225	Air	$\text{SrSO}_4 + \text{S}$	[1][2]
Decomposition	Unknown	Inert	$\text{SrSO}_3 + \text{SrS}$ (inferred)	N/A

Experimental Protocols

Thermogravimetric Analysis (TGA) of Strontium Thiosulphate Pentahydrate

Objective: To determine the thermal stability and decomposition profile of **strontium thiosulphate** pentahydrate.

Apparatus:

- Thermogravimetric Analyzer (TGA)
- High-purity nitrogen or air for purge gas
- Alumina or platinum crucibles
- Microbalance

Procedure:

- Calibrate the TGA instrument for temperature and mass according to the manufacturer's instructions.
- Accurately weigh 5-10 mg of **strontium thiosulphate** pentahydrate into a clean, tared TGA crucible.
- Place the crucible in the TGA furnace.
- Purge the furnace with the desired gas (air or nitrogen) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidative atmosphere.
- Program the TGA to heat the sample from room temperature to 500°C at a heating rate of 10°C/min.
- Record the mass loss as a function of temperature.
- Analyze the resulting TGA curve to identify the temperatures of dehydration and decomposition.

Troubleshooting Guide

Issue	Possible Cause(s)	Recommended Solution(s)
Irreproducible TGA results	1. Inconsistent sample size or packing in the crucible.2. Fluctuations in the heating rate.3. Inconsistent purge gas flow rate.	1. Use a consistent, small sample mass (5-10 mg) and ensure it forms a thin, even layer at the bottom of the crucible.2. Verify the programmed heating rate and ensure the instrument is functioning correctly.3. Check the gas flow controller and ensure a stable flow rate.
Noisy TGA signal	1. Static electricity on the sample or crucible.2. Mechanical vibrations near the instrument.3. Condensation of volatile products on the balance mechanism.	1. Use an anti-static gun to discharge the sample and crucible before analysis.2. Isolate the TGA from sources of vibration.3. Ensure an adequate purge gas flow to remove volatile products from the furnace and balance area.
Overlapping decomposition steps in the TGA curve	1. The heating rate is too high.	1. Reduce the heating rate (e.g., to 5°C/min) to improve the resolution of thermal events.
Unexpected endothermic or exothermic peaks in DSC	1. Sample impurities.2. Reaction with the crucible material.3. Phase transitions in the sample.	1. Use a pure sample and consider pre-analysis characterization (e.g., XRD).2. Ensure the crucible material is inert to the sample and its decomposition products.3. Correlate the DSC peaks with any mass loss events in the TGA to distinguish between phase transitions and decomposition.

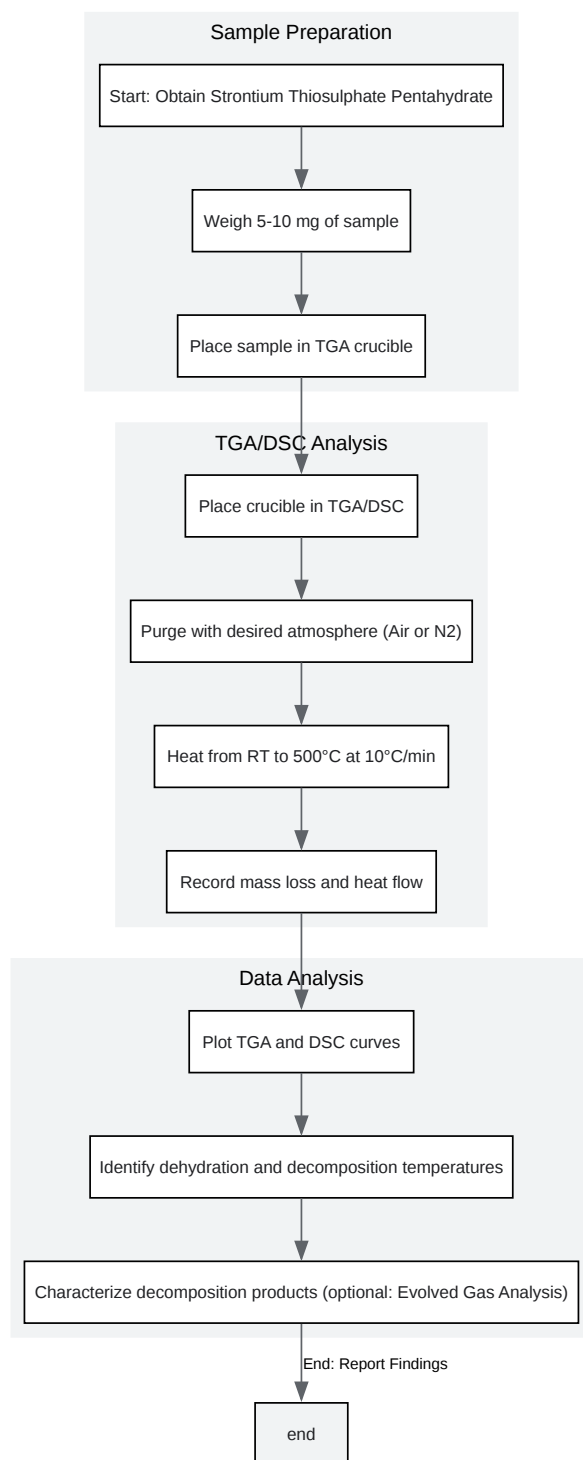
Sample sputtering or creeping
out of the crucible

1. Rapid heating of a hydrated salt can cause the water to evolve too quickly. 2. The sample is melting and creeping up the crucible walls.

1. Use a slower heating rate. 2. Use a crucible with a lid (with a small pinhole to allow volatiles to escape).

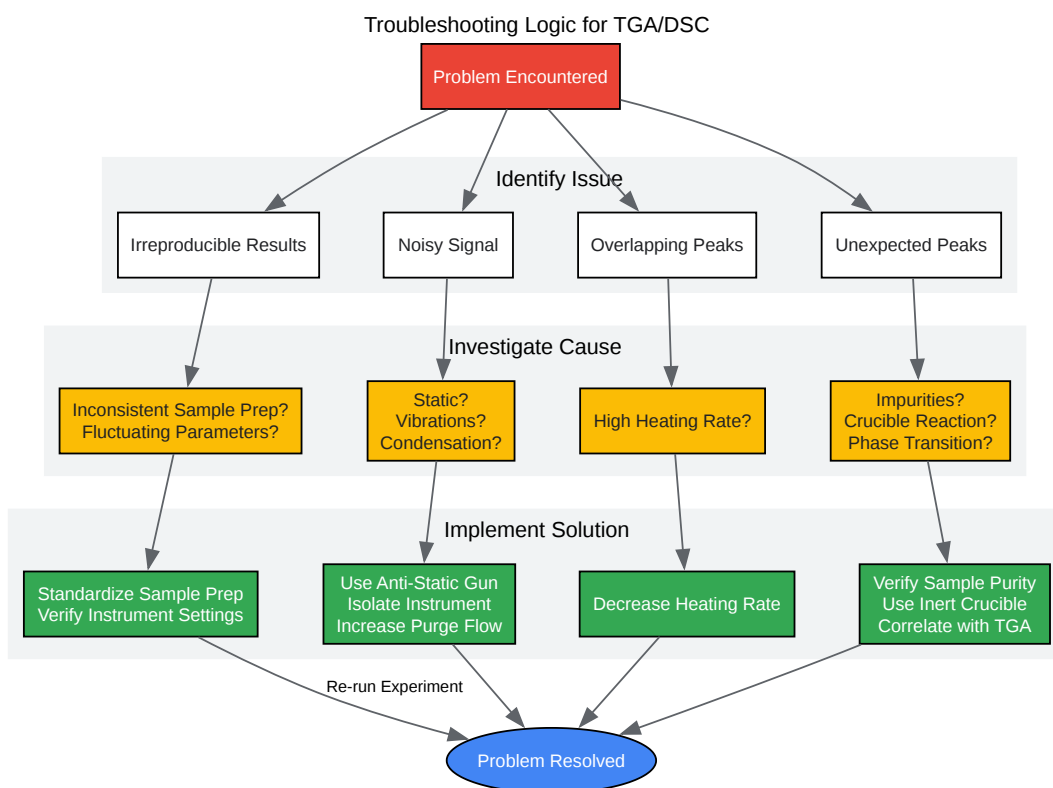
Visualizations

Experimental Workflow for Thermal Analysis



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Caption: Workflow for TGA/DSC analysis of **strontium thiosulphate**.



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Caption: Troubleshooting decision tree for TGA/DSC analysis.

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References

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